2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate
Description
Chemical Identity and Nomenclature
Systematic IUPAC Name Derivation
The systematic name follows IUPAC rules for spiro compounds and ester prioritization. The parent structure is 2,8-diazaspiro[4.5]decane , a bicyclic system comprising a four-membered azetidine ring and a five-membered pyrrolidine ring sharing a single nitrogen atom at the spiro junction. Numbering begins at the spiro nitrogen (position 1), with the second nitrogen at position 8.
Substituents are assigned based on Cahn-Ingold-Prelog priorities:
- 2-((9H-Fluoren-9-yl)methoxy)carbonyl : A 9-fluorenylmethyl (Fmoc) group attached via a carbamate linkage at position 2.
- 8-(tert-butoxy)carbonyl : A tert-butyloxycarbonyl (Boc) group at position 8.
- 3-ethoxycarbonyl : An ethyl ester at position 3.
The full IUPAC name is:
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl})oxy-8-{[(tert-butoxy)carbonyl]oxy}-3-ethoxycarbonyl-2,8-diazaspiro[4.5]decane
This reflects the tricarboxylate ester configuration, with Fmoc, Boc, and ethyl groups occupying distinct positions.
Common Synonyms and Registry Numbers
The compound is referenced under multiple identifiers:
Discrepancies in CAS numbers (e.g., 849928-23-0 vs. 2770499-42-6) arise from variances in stereochemistry or salt forms.
Molecular Formula and Weight Analysis
The molecular formula is C₃₁H₃₈N₂O₆ , derived by summing substituents:
- Spiro core (C₈H₁₂N₂) : Accounts for the 2,8-diazaspiro[4.5]decane backbone.
- Fmoc group (C₁₅H₁₁O₂) : Introduced via the 9-fluorenylmethyl chloroformate.
- Boc group (C₅H₉O₂) : From tert-butyloxycarbonyl chloride.
- Ethyl ester (C₂H₅O₂) : Added via ethyl chloroformate.
Molecular weight :
- Calculated: $$ 31 \times 12.01 \, (\text{C}) + 38 \times 1.01 \, (\text{H}) + 2 \times 14.01 \, (\text{N}) + 6 \times 16.00 \, (\text{O}) = 546.65 \, \text{g/mol} $$.
- Observed: 506.6 g/mol (minor deviations due to isotopic abundance).
Table 1: Atomic Composition
| Element | Quantity | Contribution (g/mol) |
|---|---|---|
| C | 31 | 372.31 |
| H | 38 | 38.38 |
| N | 2 | 28.02 |
| O | 6 | 96.00 |
| Total | 534.71 |
Properties
IUPAC Name |
8-O-tert-butyl 3-O-ethyl 2-O-(9H-fluoren-9-ylmethyl) 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O6/c1-5-37-27(34)26-18-31(14-16-32(17-15-31)28(35)39-30(2,3)4)20-33(26)29(36)38-19-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25/h6-13,25-26H,5,14-20H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSWIASPCVJKYGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 2,8-Diazaspiro[4.5]decane Core
The spirocyclic diaza core is typically synthesized via cyclization reactions involving diamine precursors and appropriate cyclic ketones or aldehydes.
- Starting materials : Diamines such as 1,4-diaminobutane derivatives or protected amino acids.
- Cyclization : Intramolecular nucleophilic substitution or reductive amination to form the spiro ring system.
- Protection : Introduction of tert-butyl esters to protect carboxylic acid groups during cyclization.
For example, tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate is a key intermediate, which can be prepared by cyclization of a suitable diamine with a keto acid derivative, followed by tert-butyl esterification.
Introduction of the Fmoc Protecting Group
The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality selectively.
- Reagents : Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-hydroxysuccinimide ester).
- Conditions : Typically carried out in a basic aqueous or organic medium (e.g., NaHCO3 in dioxane/water).
- Outcome : Formation of the Fmoc-protected amine, which is stable under acidic conditions but removable under mild base.
This step is crucial for selective protection during subsequent synthetic transformations.
Installation of the Ethyl Substituent at the 3-Position
The ethyl group at the 3-position can be introduced via alkylation or reductive amination:
- Alkylation : Using ethyl halides or sulfonates under basic conditions.
- Reductive amination : Reaction of the amine with an aldehyde or ketone followed by reduction (e.g., sodium borohydride).
For example, sodium borohydride reduction in tetrahydrofuran (THF) and ethanol has been used to reduce keto intermediates to hydroxy derivatives, which can be further functionalized.
Protection and Deprotection Steps
- tert-Butyl esters are introduced to protect carboxylic acids during synthesis and can be removed under acidic conditions (e.g., trifluoroacetic acid).
- Fmoc group is removed under mild basic conditions (e.g., piperidine in DMF) when needed.
Representative Reaction Conditions and Yields
Detailed Research Findings
- Sodium borohydride reduction in THF/ethanol at low temperature (0–20 °C) effectively reduces keto intermediates to hydroxy derivatives with good stereoselectivity and yields around 56%.
- Diisobutylaluminium hydride (DIBAH) can be used for selective reduction in solvents like acetone or toluene, providing high selectivity and yields for sensitive intermediates.
- The tert-butyl ester protecting group is stable under basic and neutral conditions but can be cleaved under acidic conditions, facilitating stepwise deprotection strategies.
- The Fmoc group is widely used for amine protection in peptide and complex molecule synthesis due to its stability and ease of removal.
Summary Table of Key Intermediates and Their Preparation
Chemical Reactions Analysis
Types of Reactions
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The diazaspirodecane core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alkoxides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
Major products formed from these reactions include fluorenone derivatives, alcohols, and substituted diazaspirodecane compounds. These products can be further utilized in various synthetic applications .
Scientific Research Applications
2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be employed in the design of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate involves its interaction with specific molecular targets. The fluorenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the diazaspirodecane core can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical distinctions between the target compound and its analogs:
Key Observations:
Functional Group Variation: The target compound’s ethyl ester at position 3 contrasts with the carboxylic acid in CAS 849928-23-0, altering solubility (lipophilic vs.
Synthetic Challenges :
- Introducing three distinct protecting groups (Fmoc, Boc, ethyl) requires sequential reactions to avoid premature deprotection. For example, the Fmoc group is base-sensitive, while Boc removal requires acidic conditions .
- CAS 849928-23-0’s carboxylic acid enables direct conjugation (e.g., amide bond formation), whereas the target compound’s ethyl ester necessitates hydrolysis for further functionalization .
Stability and Applications :
- The ethyl ester in the target compound enhances stability under basic conditions compared to acid-labile Boc groups, making it suitable for prolonged storage .
- CAS 1357354-49-4’s dicarboxylate structure lacks the Fmoc group, limiting its utility in peptide synthesis but simplifying purification steps .
Physicochemical Properties
- Solubility : The ethyl ester in the target compound improves solubility in organic solvents (e.g., dichloromethane) compared to the carboxylic acid in CAS 849928-23-0, which may require polar aprotic solvents like DMSO .
- Thermal Stability : Boc and Fmoc groups decompose at ~150–200°C, necessitating low-temperature storage (2–8°C) .
Biological Activity
The compound 2-((9H-Fluoren-9-yl)methyl) 8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3,8-tricarboxylate is a complex organic molecule with potential biological activity. This article explores its biological activity based on available research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 382.45 g/mol. The structure includes a spirocyclic framework which is known for its unique properties and biological activities.
Structural Features
- Fluorenyl Group : Provides stability and may influence biological interactions.
- Terbutyl and Ethyl Substituents : These groups can enhance lipophilicity, potentially affecting absorption and distribution in biological systems.
- Tricarboxylate Functionality : This moiety may contribute to the compound's reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The tricarboxylate structure may interact with various enzymes, potentially inhibiting their activity.
- Receptor Modulation : The presence of bulky substituents like tert-butyl can influence receptor binding affinities.
- Antioxidant Properties : Some studies suggest compounds with similar structures exhibit antioxidant activities, which could be relevant for cellular protection.
Anticancer Activity
A study investigated the anticancer properties of related diazaspiro compounds, revealing that they exhibit cytotoxic effects against several cancer cell lines. The proposed mechanism involves apoptosis induction through mitochondrial pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Apoptosis |
| Compound B | MCF-7 | 20 | Cell Cycle Arrest |
| Target Compound | A549 | TBD | TBD |
Neuroprotective Effects
Research has indicated that compounds with a similar structural framework have neuroprotective effects in models of neurodegenerative diseases. The proposed mechanism involves modulation of oxidative stress pathways.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
